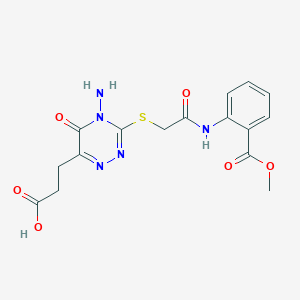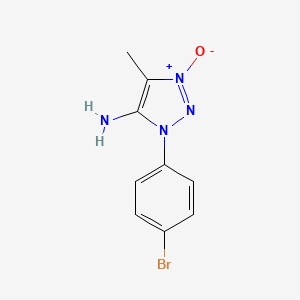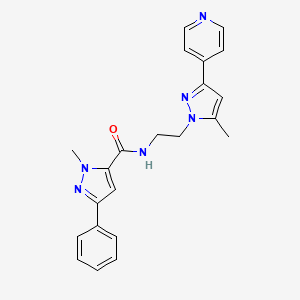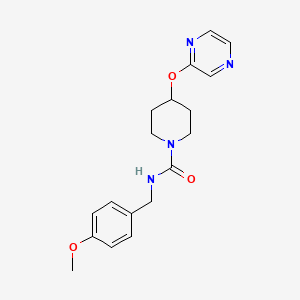![molecular formula C20H17FN2O4 B2609488 Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate CAS No. 886952-14-3](/img/structure/B2609488.png)
Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyridazine derivative. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms. They are known for their wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like ethyl 2-(2-fluorophenyl)acetate have a molecular weight of 182.19 g/mol .Scientific Research Applications
Neurological Research and Imaging
PET Tracers for Serotonin Receptors
Studies have highlighted the synthesis and application of fluoropyridinyl-carboxamides, analogous structures to Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate, for positron emission tomography (PET) imaging. These compounds, particularly those targeting serotonin 5-HT(1A) receptors, demonstrate promising characteristics for in vivo quantification of 5-HT(1A) receptors, crucial for studying neuropsychiatric disorders (Gonzalo García et al., 2014). This work underlines the compound's relevance in developing new PET tracers, offering insights into serotonin's role in various psychological conditions.
Antimicrobial and Antioxidant Activities
Synthesis for Biological Activities
Research on cyclopropanation derivatives, which share a structural resemblance to this compound, has shown significant antimicrobial and antioxidant activities. These synthesized compounds exhibit excellent antibacterial and antifungal properties, alongside profound antioxidant potential, suggesting their utility in developing new therapeutic agents (K. Raghavendra et al., 2016).
Cancer Research
Cytotoxicity on Cancer Cells
A study focused on polyfunctionalized piperidone oxime ethers demonstrated the cytotoxic effects of certain derivatives on human cervical carcinoma (HeLa) cells. These findings, derived from compounds structurally related to this compound, highlight the potential for developing anticancer drugs by exploring similar chemical frameworks (P. Parthiban et al., 2011).
Drug Development and Synthesis
Chemical Synthesis and Characterization
The synthesis of various heterocyclic derivatives, including compounds analogous to this compound, has been documented. These efforts contribute to the broader chemical knowledge necessary for drug development and the synthesis of novel therapeutic agents. The detailed characterization of these compounds aids in understanding their potential applications in medicine and pharmacology (Francesco Pancrazzi et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-2-26-20(25)19-17(27-13-14-8-6-7-11-16(14)21)12-18(24)23(22-19)15-9-4-3-5-10-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJYVJKLISCFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609405.png)
![4-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2609406.png)
![3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609409.png)


![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2609415.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2609419.png)



![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2609426.png)
